7-Bromo-2,3,4-trimethyl-1,8-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2,3,4-trimethyl-1,8-naphthyridine is a heterocyclic compound belonging to the naphthyridine family. Naphthyridines are known for their diverse biological activities and photochemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine typically involves multicomponent reactions, Friedländer synthesis, and metal-catalyzed reactions. One common method is the Friedländer approach, which uses green chemistry strategies to achieve the desired product. This method involves the cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions or metal-catalyzed processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridines .
Scientific Research Applications
7-Bromo-2,3,4-trimethyl-1,8-naphthyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and methyl groups play a crucial role in its binding affinity and specificity. The compound may act as an inhibitor or modulator of specific biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
2,4,7-Trimethyl-1,8-naphthyridine: Lacks the bromine atom, which may affect its biological activity and chemical reactivity.
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: Shares the bromine substitution but differs in the core structure, leading to different applications and properties.
Uniqueness: 7-Bromo-2,3,4-trimethyl-1,8-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity and potential for functionalization, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11BrN2 |
---|---|
Molecular Weight |
251.12 g/mol |
IUPAC Name |
7-bromo-2,3,4-trimethyl-1,8-naphthyridine |
InChI |
InChI=1S/C11H11BrN2/c1-6-7(2)9-4-5-10(12)14-11(9)13-8(6)3/h4-5H,1-3H3 |
InChI Key |
LQKYLZMKNZITSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N=C1C)N=C(C=C2)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.